

An In-depth Technical Guide to 2-Amino-5-methoxybenzenethiol and Its Synonyms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-5-methoxybenzenethiol

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This technical guide provides a comprehensive overview of **2-Amino-5-methoxybenzenethiol**, a key chemical intermediate. The document outlines its various synonyms found in scientific literature, its physicochemical properties, detailed experimental protocols for its synthesis and application, and a visual representation of a relevant synthetic pathway.

Core Synonyms and Identification

2-Amino-5-methoxybenzenethiol is known by several synonyms in chemical literature and databases. Accurate identification is crucial for effective literature searches and procurement. The primary name and its most common synonyms are detailed below.

Nomenclature Type	Name
Primary Name	2-Amino-5-methoxybenzenethiol
IUPAC Name	2-amino-5-methoxybenzene-1-thiol[1]
Synonyms	2-Amino-5-methoxythiophenol[1][2]
	2-Mercapto-4-methoxyaniline
	5-Methoxy-2-aminothiophenol[1]
	5-Methoxy-2-aminobenzenethiol[1]

Key Identifiers:

Identifier	Value
CAS Registry Number	6274-29-9[1]
Molecular Formula	C ₇ H ₉ NOS[1]
Molecular Weight	155.22 g/mol [1]
InChI	InChI=1S/C7H9NOS/c1-9-5-2-3-6(8)7(10)4-5/h2-4,10H,8H2,1H3[1]
InChIKey	QHALDOSHHZPRRB-UHFFFAOYSA-N[1]
SMILES	<chem>COC1=CC(=C(C=C1)N)S</chem> [1]

Physicochemical and Spectral Data

A summary of the known physical and chemical properties of **2-Amino-5-methoxybenzenethiol** is provided below. While specific experimental spectral data with peak assignments are not readily available in the public literature, theoretical data and data from commercial suppliers are presented.

Table of Physicochemical Properties:

Property	Value	Source
Appearance	Colorless to Yellow to Yellow-green powder/crystal	Tokyo Chemical Industry
Melting Point	81.0 to 85.0 °C	Tokyo Chemical Industry
Purity (HPLC)	>98.0%	Tokyo Chemical Industry
XLogP3	1.6	PubChem[1]
Topological Polar Surface Area	36.3 Å ²	PubChem[1]
Exact Mass	155.04048508 Da	PubChem[1]

Note on Spectral Data: Detailed experimental ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry data with full peak assignments for **2-Amino-5-methoxybenzenethiol** are not consistently reported in publicly accessible scientific literature. Researchers are advised to acquire and interpret their own analytical data for this compound. Chemical suppliers may provide spectra upon request.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Experimental Protocols

Synthesis of 2-Amino-5-methoxybenzenethiol

A common laboratory-scale synthesis of **2-Amino-5-methoxybenzenethiol** involves the hydrolysis of 2-amino-6-methoxybenzothiazole.

Materials:

- 2-amino-6-methoxybenzothiazole
- 8N Potassium hydroxide (KOH) solution
- Concentrated hydrochloric acid (HCl)
- Acetic acid
- Water (for washing)

Procedure:

- To a stirred solution of 8N potassium hydroxide (1.3 L), add 2-amino-6-methoxybenzothiazole (750 g).
- Reflux the mixture overnight.
- Cool the resulting solution and neutralize it by the addition of concentrated HCl to a pH of 8.0.
- Further, acidify the solution with acetic acid to a pH of 6.0.
- The precipitate that forms is filtered and washed with water to afford the title compound.

- The product is typically used immediately in subsequent reactions due to its potential instability.

Synthesis of 2,3-Dihydro-1,5-benzothiazepines

2-Amino-5-methoxybenzenethiol is a key precursor in the synthesis of various heterocyclic compounds, including the pharmacologically relevant 2,3-dihydro-1,5-benzothiazepines.[6][7] This synthesis is typically achieved through the reaction of 2-aminothiophenols with chalcones (1,3-diaryl-2-propen-1-ones).

Materials:

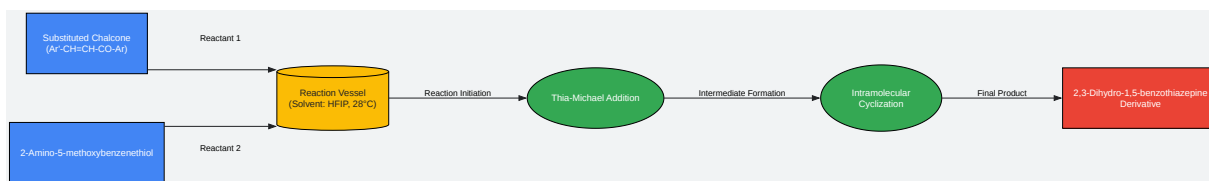
- **2-Amino-5-methoxybenzenethiol**
- Substituted chalcone
- Hexafluoro-2-propanol (HFIP) as solvent

General Procedure:

- To a stirred solution of the desired chalcone (1.25 mmol) in HFIP (1.50 mL) at 28 °C, add **2-Amino-5-methoxybenzenethiol** (2.50 mmol).
- The reaction progress is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the solvent can be removed, and the product purified, typically by column chromatography.[6]

Synthetic Pathway Visualization

The following diagram illustrates the general synthetic workflow for the preparation of 2,3-dihydro-1,5-benzothiazepine derivatives from 2-aminothiophenols and chalcones.



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